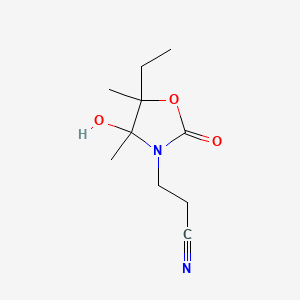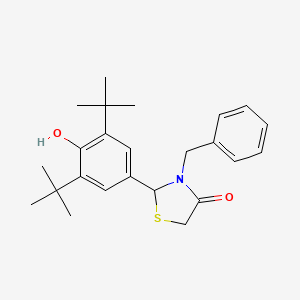![molecular formula C30H22N2O3 B4290116 2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B4290116.png)
2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one
Descripción general
Descripción
2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one is a synthetic compound with potential applications in scientific research. It is a fluorescent dye that can be used to label proteins, nucleic acids, and other biomolecules in vitro and in vivo. The purpose of
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one is based on its ability to absorb and emit light in the visible and near-infrared regions of the spectrum. When excited by light, the compound undergoes a transition from the ground state to the excited state, which results in the emission of fluorescence. The intensity and wavelength of the fluorescence can be modulated by changing the excitation wavelength, pH, temperature, and ion concentration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one depend on the specific application. In general, the compound is non-toxic and does not interfere with cellular processes. However, it can affect the conformation and function of labeled biomolecules, which may have downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one in lab experiments include its high fluorescence quantum yield, photostability, and compatibility with a wide range of biological samples. Additionally, it can be used in combination with other fluorescent dyes to label multiple biomolecules simultaneously. The limitations of using this compound include its relatively high cost, the need for specialized equipment for fluorescence imaging, and the potential for interference with cellular processes.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one. These include:
1. Developing new synthetic methods to improve the yield and purity of the compound.
2. Investigating the mechanism of action of the compound in more detail to understand its interactions with biomolecules.
3. Developing new applications for the compound in areas such as biosensing, imaging, and drug delivery.
4. Exploring the use of the compound in combination with other fluorescent dyes to label multiple biomolecules simultaneously.
5. Studying the effects of the compound on cellular processes to better understand its potential limitations and optimize its use in lab experiments.
In conclusion, 2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one is a synthetic compound with potential applications in scientific research. It can be synthesized using a multistep process and has a wide range of applications as a fluorescent dye, probe, and photosensitizer. While it has several advantages for lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand the mechanism of action of the compound and to develop new applications for it in scientific research.
Aplicaciones Científicas De Investigación
2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one has a wide range of applications in scientific research. It can be used as a fluorescent dye to label proteins, nucleic acids, and other biomolecules in vitro and in vivo. It can also be used as a fluorescent probe to detect changes in pH, temperature, and ion concentration. Additionally, it can be used as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
2-[2-(2,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O3/c1-34-20-13-15-24(26(17-20)35-2)30-31-27(18-8-4-3-5-9-18)28(32-30)19-12-14-22-21-10-6-7-11-23(21)29(33)25(22)16-19/h3-17H,1-2H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIFUYKGMLLABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-methoxyphenyl)-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4290040.png)
![3-(dimethylamino)-4-isopropenyl-3a,6a-dimethylhexahydro-2H-cyclopenta[d][1,3]oxazol-2-one](/img/structure/B4290050.png)
![2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile](/img/structure/B4290057.png)
![7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4290066.png)

![1,3-dimethyl-6-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4290079.png)

![6-(4-bromobenzylidene)-1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4290092.png)
![5-aminospiro[4-azatricyclo[5.2.2.0~2,6~]undeca-4,8-diene-3,2'-[1,3]dioxolane]-2,6-dicarbonitrile](/img/structure/B4290100.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)thio]butanamide](/img/structure/B4290102.png)
![5-[5-bromo-4-(diethylamino)-2-methoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4290106.png)
![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-acetylphenyl)acetamide]](/img/structure/B4290133.png)
![4-{[2-(2-chloro-5-iodophenyl)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4290139.png)
